![molecular formula C8H12N5O4P B194249 阿德福韦 CAS No. 106941-25-7](/img/structure/B194249.png)
阿德福韦
概述
描述
阿德福韦是一种核苷酸类似物,主要用于治疗慢性乙型肝炎病毒 (HBV) 感染。 它是一种腺苷一磷酸的无环核苷酸类似物,通常以其前药阿德福韦酯的形式给药,以提高其生物利用度 . 阿德福韦通过抑制逆转录酶发挥作用,逆转录酶对于 HBV 的复制至关重要 .
作用机制
阿德福韦通过抑制 HBV 的逆转录酶发挥作用。 阿德福韦进入细胞后,会被磷酸化为其活性形式阿德福韦二磷酸。 这种活性形式与天然底物竞争,并掺入病毒 DNA 中,导致链终止和抑制病毒复制 .
类似化合物:
替诺福韦: 另一种用于治疗 HBV 和 HIV 的核苷酸类似物。
恩替卡韦: 一种核苷类似物,其耐药性屏障高于阿德福韦.
独特性: 阿德福韦的主要优势是其耐药率低于拉米夫定。 它比替诺福韦的效力低,肾毒性风险更高 .
科学研究应用
生化分析
Biochemical Properties
Adefovir interacts with HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate . This interaction leads to DNA chain termination after its incorporation into viral DNA .
Cellular Effects
Adefovir has a significant impact on cells infected with the hepatitis B virus. It inhibits HBV DNA polymerase, which is crucial for the virus to reproduce in the body . This action disrupts the viral replication process, leading to a decrease in the viral load within the cells .
Molecular Mechanism
The active metabolite of Adefovir, Adefovir diphosphate, inhibits HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate . This competition leads to the termination of the DNA chain after its incorporation into viral DNA, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
Long-term treatment with Adefovir is well-tolerated and may produce long-term virological, biochemical, serological, and histological improvement
Metabolic Pathways
Within the liver cell, Adefovir dipivoxil is bisected into Adefovir by intracellular esterases. It is then phosphorylated by adenylate kinases and transformed into Adefovir diphosphate by nucleoside diphosphate .
Transport and Distribution
Adefovir is efficiently transported by the human renal organic anion transporter 1 (hOAT1), a membrane transport protein localized in the kidney . This transporter presumably mediates the accumulation of Adefovir in renal proximal tubules .
准备方法
合成路线和反应条件: 阿德福韦酯可以通过多步合成方法合成。. 反应条件通常涉及使用二甲基甲酰胺 (DMF) 等溶剂和三乙胺等催化剂。
工业生产方法: 在工业环境中,阿德福韦酯通过将药物溶剂和包合剂加热至溶解,然后冷却至室温来生产。 然后将混合物与阿德福韦酯混合并进一步加工以形成颗粒。 这些颗粒与药物添加剂混合,以形成均匀的片剂或胶囊 .
化学反应分析
反应类型: 阿德福韦经历了几种类型的化学反应,包括:
氧化: 阿德福韦可以被氧化形成各种代谢物。
还原: 还原反应不太常见,但可以在特定条件下发生。
取代: 阿德福韦可以发生亲核取代反应,特别是在膦酸基团上。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等试剂可用于氧化。
还原: 硼氢化钠是一种常用的还原剂。
取代: 胺或醇等亲核试剂可以在碱性条件下与阿德福韦反应。
相似化合物的比较
Tenofovir: Another nucleotide analog used for HBV and HIV treatment.
Lamivudine: A nucleoside analog used for HBV treatment.
Entecavir: A nucleoside analog with a higher barrier to resistance than adefovir.
Uniqueness: Adefovir’s primary advantage is its lower resistance rate compared to lamivudine. it is less potent than tenofovir and has a higher risk of nephrotoxicity .
生物活性
Adefovir, primarily used in the treatment of chronic hepatitis B and HIV infections, is an acyclic nucleotide analog that exhibits significant antiviral activity. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and notable case studies.
Adefovir dipivoxil is a prodrug that, upon administration, is converted into its active form, adefovir diphosphate. The mechanism of action involves:
- Inhibition of Viral Polymerases : Adefovir diphosphate inhibits the reverse transcriptase enzyme in HIV and the polymerase enzyme in hepatitis B virus (HBV), leading to DNA chain termination. This action occurs at concentrations significantly lower than those required to inhibit human DNA polymerases, thus minimizing potential toxicity to host cells .
Pharmacokinetics
Adefovir exhibits a favorable pharmacokinetic profile:
- Bioavailability : Approximately 73.6% after oral administration.
- Half-life : Intracellular half-life is about 18 hours, allowing for once-daily dosing.
- Renal Excretion : A significant portion of the drug is eliminated renally, necessitating monitoring of renal function during treatment .
Hepatitis B Virus (HBV)
A pivotal Phase III trial demonstrated that adefovir dipivoxil (10 mg daily) resulted in improvements in liver histology for 64% of patients compared to 33% in the placebo group (p=0.0002). This study included patients with precore mutant HBV, emphasizing adefovir's effectiveness even in resistant strains .
Human Immunodeficiency Virus (HIV)
In HIV treatment settings, a study showed that patients receiving adefovir experienced a significant decline in HIV RNA levels (0.4-log10) compared to placebo (p<0.001). However, CD4+ cell counts remained stable throughout the study period .
Safety Profile and Adverse Effects
While generally well-tolerated, adefovir can lead to several adverse effects:
- Renal Toxicity : Cases of Fanconi syndrome have been reported, particularly among patients with pre-existing conditions like diabetes and hypertension .
- Hepatic Enzyme Elevations : Elevated liver enzymes were noted in some patients during treatment .
- Musculoskeletal Pain : Patients have reported joint pain and other musculoskeletal issues associated with prolonged use of adefovir .
Study on Renal Toxicity
A study involving 28 patients highlighted the onset of renal toxicity after prolonged adefovir use. Symptoms ranged from joint pain to significant weight loss and decreased height. The duration from the start of treatment to symptom onset varied widely, with most cases occurring after 24 months of therapy .
Efficacy in Resistant Strains
Another case series examined patients previously treated with lamivudine who developed resistance. Switching to a combination therapy including adefovir showed promising results in restoring viral suppression in resistant strains .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Mechanism of Action | Inhibits viral polymerases leading to DNA chain termination |
Bioavailability | 73.6% |
Half-life | 18 hours |
Efficacy in HBV | 64% improvement in liver histology vs. 33% placebo |
Efficacy in HIV | 0.4-log10 decline in HIV RNA levels |
Common Adverse Effects | Renal toxicity, elevated hepatic enzymes, musculoskeletal pain |
属性
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPKOOSCJHTBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046214 | |
Record name | Adefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form adefovir, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, adefovir diphosphate. Adefovir diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. Adefovir diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases., Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 uM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively., 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity. | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white crystalline solid | |
CAS No. |
106941-25-7 | |
Record name | Adefovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adefovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adefovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADEFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 °C | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。